![molecular formula C11H10N2O4S B3071312 4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid CAS No. 1009550-36-0](/img/structure/B3071312.png)
4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid
Übersicht
Beschreibung
4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (4-MTAB) is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. 4-MTAB is a derivative of benzoic acid, which is a common organic compound found in nature. It has been used as a starting material and intermediate in organic synthesis, and has also been studied for its potential biological activity.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Insulin Resistance and T2DM
The 2,4-thiazolidinedione (TZD) scaffold, integral to compounds like 4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid, has been extensively explored for its potential in treating insulin resistance and Type 2 Diabetes Mellitus (T2DM). TZDs act as PTP 1B inhibitors, targeting the negative regulator of the insulin signaling cascade. Modifications to the TZD structure have led to the design of compounds with potent PTP 1B inhibitory activity, with compound 46 showing significant efficacy. This highlights the scaffold's versatility in developing novel therapeutic agents for managing T2DM (Verma, S., Yadav, Y. S., & Thareja, S., 2019).
Broad Pharmacological Importance
The TZD scaffold, part of the compound's structure, is noted for its broad pharmacological applications. Studies have shown that derivatives of TZDs possess antimicrobial, antitumor, and antidiabetic properties. The flexibility of the TZD core for structural modifications allows the development of a wide range of lead molecules against various clinical disorders, demonstrating the importance of this chemical structure in medicinal chemistry (Singh, G., Kajal, K., Pradhan, T., Bhurta, D., & Monga, V., 2022).
Role in Antioxidant and Anti-inflammatory Agents Development
Research focusing on benzofused thiazole analogues, related to the compound's core structure, has shown promise in developing antioxidant and anti-inflammatory agents. Specific benzofused thiazole derivatives have been evaluated for their in vitro antioxidant and anti-inflammatory activities, indicating the potential of this scaffold for generating new therapeutic agents in these areas (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).
Contributions to Green Chemistry
In the broader context of green chemistry, the reactivity of certain thiazolidinone derivatives offers a pathway towards environmentally friendly synthetic methodologies. This aligns with the global shift towards sustainable practices in chemical synthesis, showcasing the compound's relevance not just in pharmacology but also in advancing greener chemical processes (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).
Eigenschaften
IUPAC Name |
4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-6(3-5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVOGVKWWMNDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.